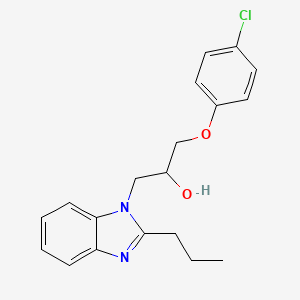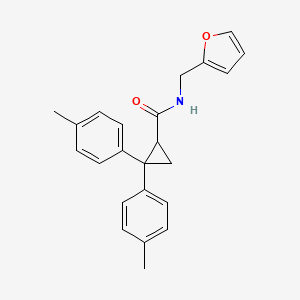![molecular formula C12H19BrN2O2 B4988066 (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine](/img/structure/B4988066.png)
(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine, also known as BPEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of ether amines and has a molecular weight of 330.23 g/mol. In
Mécanisme D'action
The mechanism of action of (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine is not fully understood, but it is believed to act by binding to specific receptors in the body. (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has been shown to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of pain, anxiety, and depression.
Biochemical and Physiological Effects:
(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has also been shown to have anticancer effects by inducing apoptosis in cancer cells. In addition, (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has been shown to have antiviral effects by inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. However, there are also some limitations to its use. (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has not been extensively studied for its potential toxicity, so caution should be exercised when working with this compound.
Orientations Futures
There are a number of future directions for research on (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine. One area of interest is the development of new drugs targeting the serotonin 5-HT2A receptor using (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine as a ligand. Another area of interest is the development of new anticancer drugs based on the structure of (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine. In addition, further research is needed to fully understand the mechanism of action of (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine and its potential applications in scientific research.
Méthodes De Synthèse
(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine can be synthesized by reacting 2-bromoethylamine hydrobromide with 2-(2-bromophenoxy) ethylamine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory, anticancer, and antiviral properties. (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has also been studied for its potential use as a ligand in the development of new drugs targeting G protein-coupled receptors.
Propriétés
IUPAC Name |
N'-[2-[2-(2-bromophenoxy)ethoxy]ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O2/c13-11-3-1-2-4-12(11)17-10-9-16-8-7-15-6-5-14/h1-4,15H,5-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJVRFUCIRATMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCCNCCN)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[3-(2-ethoxyphenoxy)propoxy]benzoate](/img/structure/B4987983.png)
![2,7-bis(3-methylphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4987986.png)
![methyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B4987994.png)
![2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4987998.png)
![4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4988005.png)


![3-{[(3,4-dimethoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4988033.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4988043.png)
![ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate](/img/structure/B4988060.png)
![N-(2-nitrophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B4988062.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B4988073.png)

![3-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4988086.png)